Cas no 63540-28-3 (3-(3-chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-yl)urea hydrate)

3-(3-chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-yl)urea hydrate 化学的及び物理的性質
名前と識別子
-
- 3-(3-chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-yl)urea hydrate
- 1-(3-chlorophenyl)-3-(3-methyl-5-oxo-4H-imidazol-2-yl)urea,hydrate
- 1-(3-chlorophenyl)-3-(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)urea hydrate
- (3E)-1-(3-chlorophenyl)-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea;hydrate
- 07O6708M02
- McN-3377-98
- Urea monohydrate, N-(3-chlorophenyl)-N'-(4,5-dihydro-1-methyl-4-oxo-1H-imidazol-2-yl)-
- fenobam monohydrate
- FENOBAM [USAN]
- 1-(m-Chlorophenyl)-3-(1-methyl-4-oxo-2-imidazolin-2-yl)urea monohydrate
- 63540-28-3
-
- インチ: InChI=1S/C11H11ClN4O2.H2O/c1-16-6-9(17)14-10(16)15-11(18)13-8-4-2-3-7(12)5-8;/h2-5H,6H2,1H3,(H2,13,14,15,17,18);1H2
- InChIKey: UNFQKKSADLVQJE-UHFFFAOYSA-N
- SMILES: CN1CC(=O)NC1=NC(=O)NC2=CC(=CC=C2)Cl.O
計算された属性
- 精确分子量: 284.0676180g/mol
- 同位素质量: 284.0676180g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 3
- 重原子数量: 19
- 回転可能化学結合数: 1
- 複雑さ: 385
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.8Ų
3-(3-chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-yl)urea hydrate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00EQSN-1mg |
3-(3-chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-yl)urea hydrate |
63540-28-3 | ≥98% | 1mg |
$72.00 | 2024-04-22 | |
A2B Chem LLC | AG87111-10mg |
3-(3-chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-yl)urea hydrate |
63540-28-3 | ≥98% | 10mg |
$138.00 | 2024-04-19 | |
A2B Chem LLC | AG87111-5mg |
3-(3-chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-yl)urea hydrate |
63540-28-3 | ≥98% | 5mg |
$105.00 | 2024-04-19 | |
1PlusChem | 1P00EQSN-10mg |
3-(3-chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-yl)urea hydrate |
63540-28-3 | ≥98% | 10mg |
$206.00 | 2024-04-22 | |
1PlusChem | 1P00EQSN-5mg |
3-(3-chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-yl)urea hydrate |
63540-28-3 | ≥98% | 5mg |
$165.00 | 2024-04-22 | |
A2B Chem LLC | AG87111-1mg |
3-(3-chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-yl)urea hydrate |
63540-28-3 | ≥98% | 1mg |
$29.00 | 2024-04-19 |
3-(3-chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-yl)urea hydrate 関連文献
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Sajesh P. Thomas,K. Nagarajan,T. N. Guru Row Chem. Commun. 2012 48 10559
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Sandeep,Athul Sudheendranath,Paloth Venugopalan,Anil Kumar,Sajesh P. Thomas CrystEngComm 2022 24 7306
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Sajesh P. Thomas,Mysore S. Pavan,T. N. Guru Row Chem. Commun. 2014 50 49
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Sajesh P. Thomas,R. Sathishkumar,T. N. Guru Row Chem. Commun. 2015 51 14255
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Panpan Wang,Xiaonan Gao,Ke Zhang,Qinglan Pei,Xiaobo Xu,Fengmei Yan,Jianghong Dong,Chenxi Jing Phys. Chem. Chem. Phys. 2021 23 24125
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Juhi Dutta,Dipak Kumar Sahoo,Subhrakant Jena,Kiran Devi Tulsiyan,Himansu S. Biswal Phys. Chem. Chem. Phys. 2020 22 8988
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Subhrakant Jena,Juhi Dutta,Kiran Devi Tulsiyan,Akshay Kumar Sahu,Shubhranshu Shekhar Choudhury,Himansu S. Biswal Chem. Soc. Rev. 2022 51 4261
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Jagadeesh Babu Nanubolu,Balasubramanian Sridhar,Krishnan Ravikumar CrystEngComm 2014 16 10602
3-(3-chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-yl)urea hydrateに関する追加情報
Introduction to 3-(3-chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-yl)urea hydrate (CAS No: 63540-28-3)
The compound 3-(3-chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-yl)urea hydrate, with the CAS registry number 63540-28, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. Recent studies have highlighted its role in various biological systems, making it a subject of interest for researchers worldwide.
The molecular structure of this compound is characterized by a urea group linked to a substituted imidazole ring and a chlorophenyl moiety. The imidazole ring, a five-membered heterocyclic structure, contributes to the compound's stability and bioactivity. The presence of the chlorophenyl group introduces additional electronic effects, enhancing the molecule's interaction with biological targets. These structural features make it a promising candidate for exploring its pharmacokinetic properties and therapeutic potential.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound, leveraging innovative methodologies such as microwave-assisted synthesis and catalytic processes. These techniques not only improve yield but also ensure the purity required for biological evaluations. The synthesis of 3-(3-chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-yl)urea hydrate involves multi-step reactions, including nucleophilic substitutions and cyclizations, which are critical for achieving the desired stereochemistry and functional groups.
In terms of biological activity, this compound has shown potential as an inhibitor of certain enzymes and receptors, making it a valuable tool in drug discovery programs. Preclinical studies have demonstrated its ability to modulate key pathways involved in diseases such as cancer and inflammatory disorders. The compound's selectivity and efficacy in these models suggest its potential as a lead compound for further optimization.
The hydrate form of this compound is particularly interesting due to its improved solubility properties, which are crucial for drug delivery systems. Researchers have explored various formulations to enhance bioavailability, including liposomal encapsulation and nanoparticle delivery systems. These innovations aim to maximize the therapeutic index while minimizing adverse effects.
In conclusion, 3-(3-chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol strong>2yl)urea hydrate (CAS No: 63540 28 3)
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